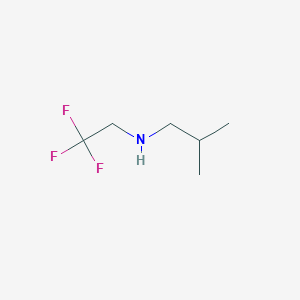
(2-Methylpropyl)(2,2,2-trifluoroethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylpropyl)(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C6H13F3N It is a derivative of amine, where the amine group is substituted with a 2-methylpropyl group and a 2,2,2-trifluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(2,2,2-trifluoroethyl)amine can be achieved through several methods. One common approach involves the reaction of 2-methylpropylamine with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylpropyl)(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines .
Applications De Recherche Scientifique
(2-Methylpropyl)(2,2,2-trifluoroethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methylpropyl)(2,2,2-trifluoroethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methylpropyl)(2,2,2-trifluoroethyl)amine hydrochloride
- 2,2,2-Trifluoroethylamine
- 2-Methylpropylamine
Uniqueness
This compound is unique due to the presence of both the 2-methylpropyl and 2,2,2-trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H12F3N |
|---|---|
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
2-methyl-N-(2,2,2-trifluoroethyl)propan-1-amine |
InChI |
InChI=1S/C6H12F3N/c1-5(2)3-10-4-6(7,8)9/h5,10H,3-4H2,1-2H3 |
Clé InChI |
MCLRCJSTBMJBHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



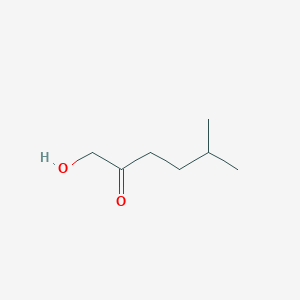
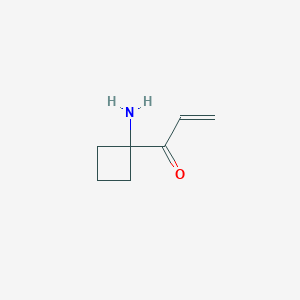
![[1,3]Oxazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13208462.png)
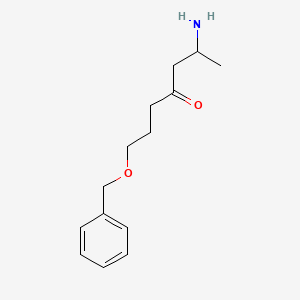
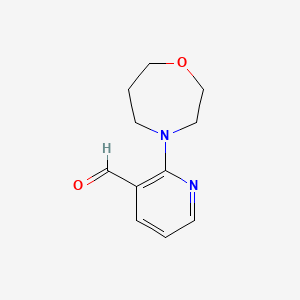
![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)
![2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13208496.png)
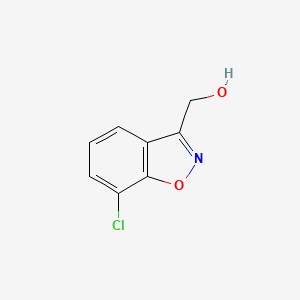
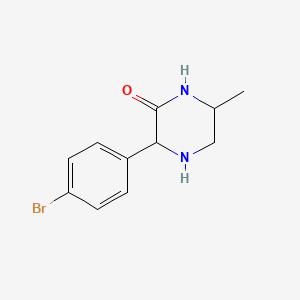
![4-[(Cyclopentyloxy)methyl]piperidine](/img/structure/B13208510.png)
![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B13208522.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13208525.png)
